Eribulin Mesylate is a synthetic analog of Halichondrin B, a natural product originally isolated from the marine sponge Halichondria okadai [ [] ]. It is a microtubule dynamics inhibitor belonging to the halichondrin class of antineoplastic agents [ [] ]. Eribulin Mesylate is a simplified and more stable version of the complex Halichondrin B, retaining its bioactive properties [ [] ]. In scientific research, Eribulin Mesylate is primarily used for studying microtubule dynamics and its role in various cellular processes, including cell division, migration, and intracellular transport.
Eribulin mesylate is a synthetic derivative of a natural product, halichondrin B, originally isolated from marine sponges. It is classified as a microtubule dynamics inhibitor and is primarily used in cancer treatment, particularly for metastatic breast cancer and liposarcoma. The compound is recognized for its unique mechanism of action and structural complexity, which has made it a focal point in synthetic organic chemistry and pharmaceutical research.
Eribulin mesylate is derived from the marine sponge Halichondria okadai. It belongs to the class of compounds known as halichondrins, which are characterized by their polycyclic ether structures. The mesylate form enhances its solubility and stability for pharmaceutical applications. Eribulin mesylate is classified under the antineoplastic agents due to its ability to inhibit cancer cell proliferation by disrupting microtubule dynamics.
The synthesis of eribulin mesylate has evolved significantly over the years, with various strategies developed to improve yield and efficiency. Key methods include:
The total synthesis typically involves multiple steps including:
Eribulin mesylate has a complex molecular structure characterized by multiple stereocenters and cyclic ether components. Its molecular formula is , with a molecular weight of approximately 421.54 g/mol.
The structure includes several distinct functional groups:
Eribulin mesylate undergoes various chemical reactions during its synthesis:
These reactions are carefully controlled to ensure high yields and selectivity, often employing catalysts or specific reaction conditions to optimize outcomes.
Eribulin mesylate functions primarily by inhibiting microtubule dynamics, leading to cell cycle arrest in the metaphase phase. This action disrupts normal mitotic processes, ultimately inducing apoptosis in rapidly dividing cancer cells. The compound binds to tubulin, preventing its polymerization into microtubules, thus destabilizing the mitotic spindle formation necessary for cell division.
Research indicates that eribulin's mechanism involves:
Eribulin mesylate is described as a sterile, clear, colorless solution when formulated for injection. It is soluble in various organic solvents but shows limited solubility in non-polar solvents.
Key chemical properties include:
Relevant analytical methods used for characterizing eribulin include mass spectrometry, nuclear magnetic resonance spectroscopy, and high-performance liquid chromatography .
Eribulin mesylate is primarily used in oncology as a treatment option for:
Its unique mechanism has also prompted research into potential applications against other malignancies, making it a subject of ongoing clinical studies aimed at expanding its therapeutic use beyond current indications.
The foundational discovery of Halichondrin B (HB) emerged in 1986 from the pioneering work of Hirata and Uemura, who isolated this structurally complex polyether macrolide from the rare marine sponge Halichondria okadai [2] [6]. Initial biological characterization revealed extraordinary cytotoxic potency, with sub-nanomolar IC50 values against diverse cancer cell lines and potent antitumor activity in murine models [1] [2]. The U.S. National Cancer Institute (NCI) recognized HB's therapeutic potential and accepted it for preclinical development in 1992. However, a critical obstacle emerged: material supply limitations. Harvesting HB from natural sources proved unsustainable due to the sponge's low abundance and the minuscule yield of HB (estimated at ~0.0001% of sponge dry weight). Supplying just 10 grams for clinical development would require harvesting tons of sponge, while projected commercial demand (1-5 kg/year) was deemed utterly impractical through wild collection [1] [2]. This supply crisis became the primary driver for pursuing total synthesis and analog development.
Table 1: Key Properties of Halichondrin B
Property | Value/Characteristic | Significance |
---|---|---|
Source | Marine sponge Halichondria okadai | Rare and ecologically sensitive organism |
Discovery Year | 1986 | Isolated by Hirata and Uemura |
Initial Potency (IC₅₀) | Sub-nanomolar range | Exceptional cytotoxicity across cancer cell lines |
Mechanism | Tubulin binding (Vinca domain), microtubule destabilization | Distinct from taxanes and vinca alkaloids |
Critical Limitation | Natural yield: ~0.0001% of sponge dry weight | Precluded sustainable supply for clinical development |
Facing insurmountable supply challenges, researchers turned to structure-activity relationship (SAR) studies to identify the minimal pharmacophore of HB. A pivotal breakthrough occurred when synthetic intermediates provided by Professor Yoshito Kishi's laboratory (Harvard University) to Eisai Co., Ltd. and the NCI were evaluated. Biological testing revealed that the right-half (RH) macrocyclic fragment (C.1–C.38 fragment 6) retained nearly the full cytotoxic potency of the parent HB molecule, while the left half intermediates showed negligible activity [1]. This finding demonstrated that HB's complex 54-membered macrolactone could be significantly truncated without sacrificing bioactivity. Guided by this insight, Eisai's medicinal chemistry team embarked on an intensive campaign, synthesizing and evaluating over 180 structural analogs of the RH fragment [2] [6]. Optimization focused on balancing potency, synthetic tractability, pharmacokinetics, and metabolic stability. Key modifications included:
Table 2: Key Structural Modifications from Halichondrin B to Eribulin
Structural Region | Halichondrin B | Eribulin Mesylate | Rationale/Impact |
---|---|---|---|
Overall Size | 54-membered macrolactone | Truncated macrocyclic ketone | Simplified synthesis while retaining core pharmacophore |
C1 Functional Group | Lactone | Ketone | Enhanced chemical stability |
C35 Tail | Complex polyether chain | Simplified chain with terminal amine | Improved solubility (as mesylate salt), reduced complexity |
Stereogenic Centers | ~32 | 19 | Reduced synthetic complexity |
Source | Natural product extraction | Fully synthetic | Enabled reliable and scalable production |
The structural complexity of eribulin, featuring 19 stereogenic centers within its macrocyclic framework, presented one of the most formidable challenges ever undertaken for a commercially manufactured drug via total synthesis [1] [4]. Professor Kishi's landmark first total synthesis of Halichondrin B in 1992 (requiring over 100 steps) provided the essential foundation and key intermediates [1]. Eisai's process chemists, building on Kishi's work, developed the initial synthetic route to eribulin, a 63-step linear sequence fraught with low-yielding steps and difficult purifications [4] [8]. Key hurdles included:
Table 3: Key Innovations in Eribulin Synthesis
Synthetic Challenge | Innovative Solution | Impact |
---|---|---|
Fragment Coupling | Catalytic asymmetric Ni/Cr-mediated coupling | High stereoselectivity for C-C bond formation; improved yield |
Macrocycle Formation | Intramolecular alkyl iodide-aldehyde coupling (NHK) | Efficient ring closure to form core structure |
Stereoselective Cyclization | Nickel-catalyzed ynal reductive cyclization | High yield (>80%) and diastereoselectivity (>15:1) for bicycles |
Deprotection Efficiency | Continuous flow photochemical benzyl cleavage | Safer, cleaner reaction; higher throughput |
Purification | Development of chromatography-free fragment syntheses | Critical for industrial scale-up and cost-effectiveness |
Eribulin's journey from a preclinical candidate to an approved oncology therapeutic was marked by compelling preclinical efficacy and demonstrated clinical survival benefits. Preclinical studies confirmed eribulin's unique microtubule dynamics inhibition: it potently suppresses microtubule growth without significantly affecting shortening, leading to irreversible mitotic arrest and apoptosis, distinct from vinca alkaloids or taxanes [2] [6]. This translated to broad antitumor activity in xenograft models encompassing breast, lung, colon, ovarian, and bladder cancers [2] [6] [8]. Based on this robust profile, eribulin entered clinical trials. The pivotal EMBRACE phase III trial enrolled 762 heavily pretreated women with metastatic breast cancer (MBC). Results demonstrated a statistically significant improvement in overall survival (OS) (13.1 vs. 10.6 months; HR=0.81, p=0.041) compared to treatment of physician's choice (TPC) [3] [6]. This OS benefit, a critical endpoint in oncology, led to the first FDA approval of eribulin in November 2010 for MBC patients who had received at least two prior chemotherapeutic regimens, including an anthracycline and a taxane [3] [10]. Subsequent research explored eribulin in other malignancies. The phase III Trial 309 focused on advanced soft tissue sarcomas (STS), randomizing 446 patients with leiomyosarcoma or liposarcoma to eribulin or dacarbazine. While the overall population showed improved OS (13.5 vs. 11.3 months; HR=0.75, p=0.011), pre-planned subgroup analysis revealed dramatic efficacy specifically in liposarcoma: median OS 15.6 vs. 8.4 months (HR=0.51; p<0.001) and progression-free survival (PFS) 2.9 vs. 1.7 months (HR=0.52; p<0.001) [7] [10]. This compelling data resulted in a second FDA approval in January 2016 for unresectable or metastatic liposarcoma in patients who had received a prior anthracycline-based regimen [7] [10]. Eribulin thus stands as a paradigm for translating a structurally daunting marine natural product into a clinically impactful synthetic drug through innovative chemistry and focused development.
Table 4: Key Regulatory Milestones for Eribulin Mesylate (Halaven®)
Approval Date | Indication | Basis of Approval (Pivotal Trial) | Key Efficacy Data |
---|---|---|---|
November 15, 2010 | Metastatic Breast Cancer (patients previously treated with ≥2 chemotherapeutic regimens, including anthracycline & taxane) | EMBRACE (Phase III, n=762) vs. Treatment of Physician's Choice (TPC) [3] [6] | Overall Survival: 13.1 months (eribulin) vs 10.6 months (TPC) (HR=0.81, p=0.041) |
January 28, 2016 | Unresectable or Metastatic Liposarcoma (patients previously treated with anthracycline-containing regimen) | Trial 309 (Phase III, n=446 Liposarcoma/Leiomyosarcoma) vs. Dacarbazine [7] [10] | Liposarcoma Subgroup: OS 15.6m (eribulin) vs 8.4m (dacarbazine) (HR=0.51, p<0.001) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7